molecular formula C16H15NO3 B5806793 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene

1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene

Cat. No. B5806793
M. Wt: 269.29 g/mol
InChI Key: LAWXXRYUDGIIQX-MDZDMXLPSA-N
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Description

1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as MVPM, is a chemical compound that has been extensively studied in scientific research. It is a member of the family of compounds known as nitrostyrenes, which have been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood. It is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes.
Biochemical and Physiological Effects:
1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. It may also modulate the expression of certain genes involved in these processes. In addition, it has been shown to reduce the production of certain cytokines involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer properties. This makes it a potentially useful compound for studying these processes in vitro. One limitation is that the mechanism of action of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are many future directions for research on 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Another area of interest is its mechanism of action, which is not fully understood. Further studies are needed to determine the precise molecular targets of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene and how it modulates their activity. In addition, studies are needed to determine the pharmacokinetics and toxicity of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in vivo, which will be important for its development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been described in the literature. It involves the reaction of 4-(2-nitrovinyl)phenol with 1-methyl-3-(chloromethyl)benzene in the presence of a base. The resulting product is 1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, which can be purified by column chromatography.

Scientific Research Applications

1-methyl-3-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has been studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, it was found to inhibit the growth of human breast cancer cells in vitro. In another study, it was shown to reduce inflammation in a mouse model of rheumatoid arthritis.

properties

IUPAC Name

1-methyl-3-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-13-3-2-4-15(11-13)12-20-16-7-5-14(6-8-16)9-10-17(18)19/h2-11H,12H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWXXRYUDGIIQX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-({4-[(E)-2-nitroethenyl]phenoxy}methyl)benzene

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